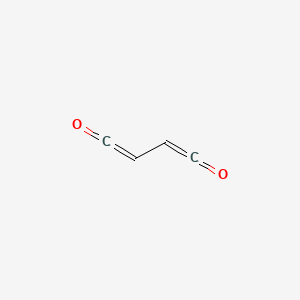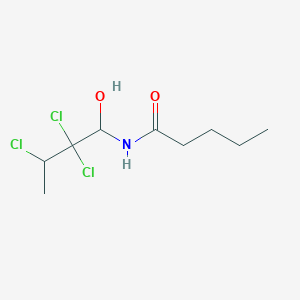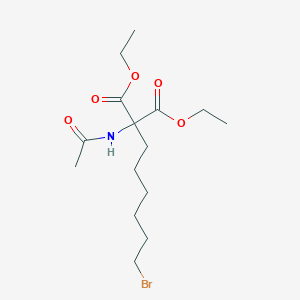
Diethyl acetamido(6-bromohexyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl acetamido(6-bromohexyl)propanedioate is an organic compound with the molecular formula C13H23BrNO4 It is a derivative of propanedioic acid, featuring an acetamido group and a bromohexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido(6-bromohexyl)propanedioate typically involves the alkylation of diethyl acetamidomalonate with 6-bromohexyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl acetamidomalonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 6-bromohexyl bromide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Use of large-scale reactors.
- Controlled addition of reagents.
- Efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido(6-bromohexyl)propanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with various nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of acetamido(6-bromohexyl)propanedioic acid.
Reduction: Formation of diethyl acetamido(6-hydroxyhexyl)propanedioate.
Scientific Research Applications
Diethyl acetamido(6-bromohexyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl acetamido(6-bromohexyl)propanedioate involves its interaction with various molecular targets. The bromohexyl chain can undergo substitution reactions, allowing the compound to modify biological molecules. The acetamido group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: Lacks the bromohexyl chain, making it less reactive in substitution reactions.
Diethyl 2-(6-bromohexyl)malonate: Similar structure but without the acetamido group, affecting its hydrogen bonding capabilities.
Uniqueness
Diethyl acetamido(6-bromohexyl)propanedioate is unique due to the presence of both the acetamido group and the bromohexyl chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
5183-28-8 |
|---|---|
Molecular Formula |
C15H26BrNO5 |
Molecular Weight |
380.27 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(6-bromohexyl)propanedioate |
InChI |
InChI=1S/C15H26BrNO5/c1-4-21-13(19)15(17-12(3)18,14(20)22-5-2)10-8-6-7-9-11-16/h4-11H2,1-3H3,(H,17,18) |
InChI Key |
FMZVTJYFTGWJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCBr)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



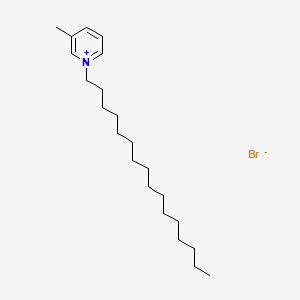
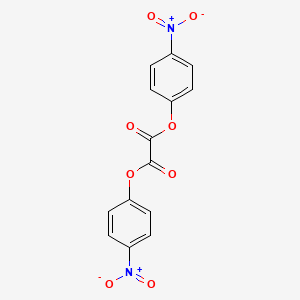


![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)
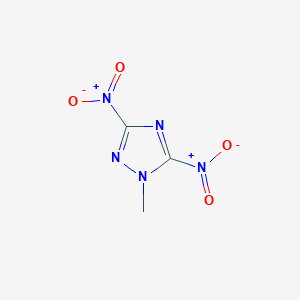
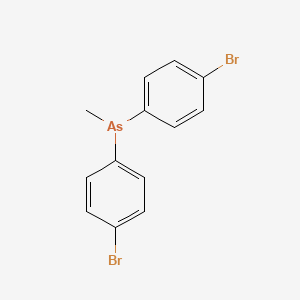
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)

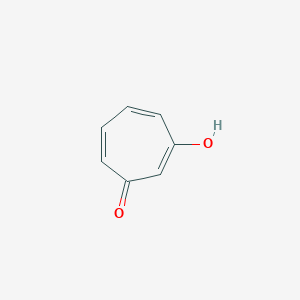
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
